molecular formula C17H15ClN2S B2528805 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole CAS No. 1207035-83-3

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Cat. No.: B2528805
CAS No.: 1207035-83-3
M. Wt: 314.83
InChI Key: FMJVYPWRXCFTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole class of organic compounds Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethylthio group, and a phenyl group attached to the imidazole ring

Scientific Research Applications

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, ethylthio, and phenyl groups can be introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Final Assembly: The final step involves the coupling of the substituted imidazole with the desired substituents under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(3-chlorophenyl)-2-(ethylthio)-4-phenyl-1H-imidazole: Similar structure but with the phenyl group at the 4-position instead of the 5-position.

    1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methylphenyl)-1H-imidazole: Similar structure but with a methyl-substituted phenyl group.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-7-4-3-5-8-13)20(17)15-10-6-9-14(18)11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJVYPWRXCFTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.